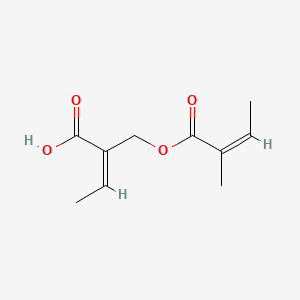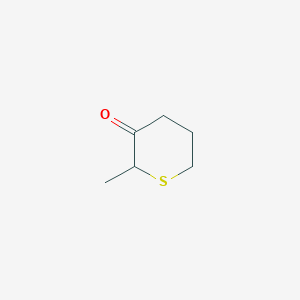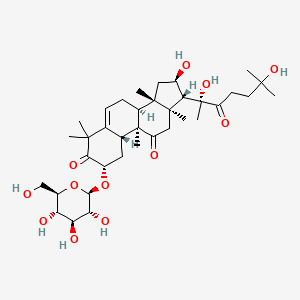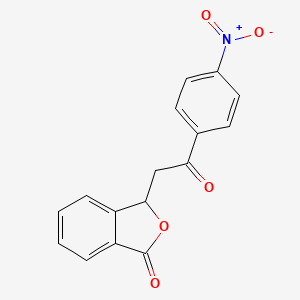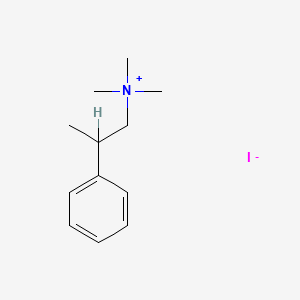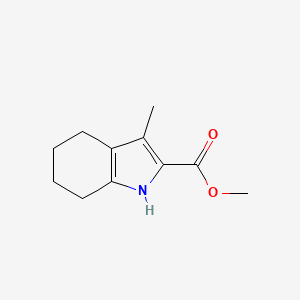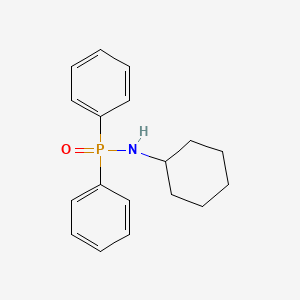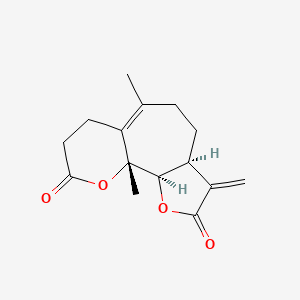
Psilostachyin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione is a natural product found in Ambrosia artemisiifolia var. elatior, Ambrosia artemisiifolia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
- Trypanosoma Cruzi : Psilostachyin B has demonstrated significant antiproliferative effects against Trypanosoma cruzi, a parasite responsible for Chagas disease. It causes irreversible effects on parasite growth and induces ultrastructural alterations, including mitochondrial swelling and kinetoplast deformity (Sülsen et al., 2010).
Antiprotozoal Activity
- Trypanocidal and Leishmanicidal Activities : Research has shown that this compound is effective in vitro against both Trypanosoma cruzi and Leishmania species, suggesting its potential as a template for developing new antiprotozoal agents (Sülsen et al., 2011).
Cell Cycle Modulation
- G2/M DNA Damage Checkpoint : this compound was identified as a novel checkpoint inhibitor in a cell-based assay for inhibitors of the G2 DNA damage checkpoint, indicating its potential role in cancer research (Sturgeon et al., 2005).
Anticancer Action
- Liver Carcinoma : It has been found that Psilostachyin-A, a variant of Psilostachyin, can induce autophagy, cause G2/M phase cell cycle arrest, and inhibit the ERK/MAPK signaling pathway in liver carcinoma cells, suggesting its therapeutic potential in liver cancer treatment (Liu et al., 2019).
Anti-Inflammatory Potential
- In vitro Evaluation : Psilostachyin and its analogues have shown anti-inflammatory potential in in vitro studies, suggesting their possible use in treating inflammation-related conditions (Chib et al., 2011).
Apoptosis Induction
- Murine Lymphoma : Research indicates that Psilostachyin and related compounds can induce apoptosis in murine lymphoma cell lines, highlighting their potential as antitumor agents (Martino et al., 2015).
Mode of Action
- Mechanism in Trypanosoma cruzi : The mode of action of this compound includes interaction with hemin and inhibition of ergosterol biosynthesis, leading to apoptosis in Trypanosoma cruzi (Sülsen et al., 2016).
Oxidative Stress Induction
- Leishmania mexicana : Studies suggest that this compound can induce oxidative stress in Leishmania mexicana, a mechanism that could be leveraged in developing treatments for leishmaniasis (Barrera et al., 2013).
Propiedades
Número CAS |
6995-02-4 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(1R,2R,6S)-1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione |
InChI |
InChI=1S/C15H18O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h10,13H,2,4-7H2,1,3H3/t10-,13+,15+/m0/s1 |
Clave InChI |
IOGFBFUSBVLQMS-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
SMILES canónico |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



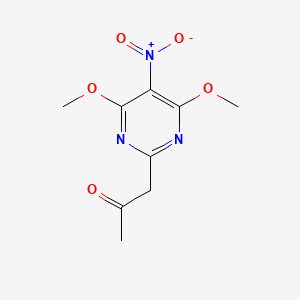
![1,3-Diphenyl-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B1659900.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B1659901.png)
![2-[Phenyl(phenylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659902.png)
